![molecular formula C20H16Cl2FN3O3S B2801208 N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide CAS No. 338418-83-0](/img/structure/B2801208.png)
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide is an organic compound with multifaceted applications in various scientific fields. This compound combines several functional groups, such as dichlorophenoxy, ethanimidoyl, and fluorophenylmethoxy, contributing to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide typically involves multi-step organic reactions.
Formation of the 2,4-dichlorophenoxyethanamine Intermediate
Step 1: : Chlorination of phenol to obtain 2,4-dichlorophenol.
Step 2: : Etherification of 2,4-dichlorophenol with ethylene oxide to form 2,4-dichlorophenoxyethanol.
Step 3: : Conversion of 2,4-dichlorophenoxyethanol to 2,4-dichlorophenoxyethanamine via amination.
Construction of Thiophene Moiety
Step 4: : Methoxylation of 3-chlorothiophene to produce 3-(4-fluorophenyl)methoxythiophene.
Step 5: : Formylation of 3-(4-fluorophenyl)methoxythiophene to get 3-formyl-3-(4-fluorophenyl)methoxythiophene.
Coupling Reaction
Step 6: : Condensation of 2,4-dichlorophenoxyethanamine with 3-formyl-3-(4-fluorophenyl)methoxythiophene in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Scaling up this synthesis requires optimization of reaction conditions, solvent selection, and purification steps to ensure a high yield and purity. Common industrial techniques may include continuous flow reactors and automation to achieve consistency.
化学反応の分析
Types of Reactions
Oxidation: : Introduction of oxidizing agents like potassium permanganate may lead to the formation of corresponding carboxylic acids.
Reduction: : Reductive conditions (e.g., lithium aluminum hydride) can convert carbonyl groups to alcohols.
Substitution: : Halogen substitutions in the aromatic rings are possible using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Sodium methoxide or potassium tert-butoxide for halogen exchange reactions.
Major Products
Oxidation: : Carboxylic acids derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Modified aromatic compounds with different halogens or other substituents.
科学的研究の応用
Chemistry
Used as an intermediate for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Medicine
Investigated for possible therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Employed in material science for developing novel polymers and advanced materials with unique properties.
作用機序
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide exhibits its effects through interaction with specific molecular targets. The dichlorophenoxy and fluorophenyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways. Specific pathways may include inhibition of oxidative stress or disruption of cell signaling cascades.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D)
N'-[2-(2-chlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carbohydrazide
Uniqueness
Compared to its analogs, N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide is unique due to the specific combination of dichlorophenoxy and fluorophenyl groups. This combination imparts distinct chemical reactivity, biological activity, and potential therapeutic applications that differentiate it from other similar compounds.
特性
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O3S/c21-13-3-6-16(15(22)9-13)29-11-18(24)25-26-20(27)19-17(7-8-30-19)28-10-12-1-4-14(23)5-2-12/h1-9H,10-11H2,(H2,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUFUZUCTVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=C(COC3=C(C=C(C=C3)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C(/COC3=C(C=C(C=C3)Cl)Cl)\N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2801125.png)
![N-(3-chlorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2801126.png)
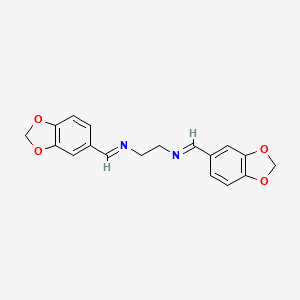
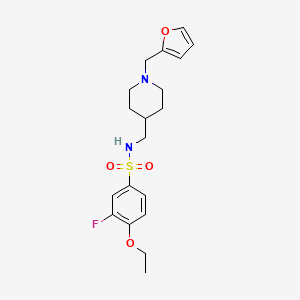
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)
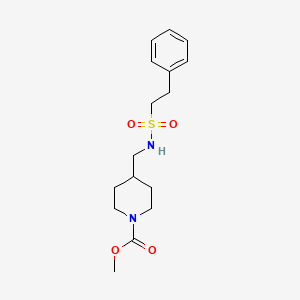
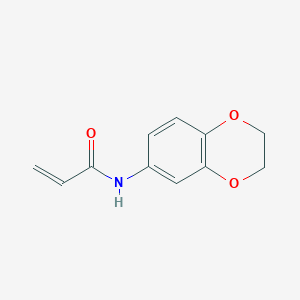
![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)
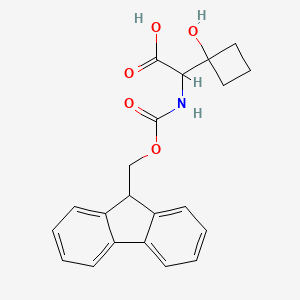
![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)
![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)
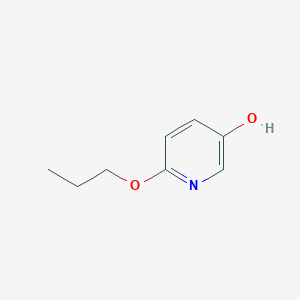
![2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2801147.png)
